![molecular formula C11H21NO B11907786 4-Propyl-1-oxa-4-azaspiro[4.5]decane CAS No. 74255-57-5](/img/structure/B11907786.png)
4-Propyl-1-oxa-4-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-1-oxa-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of cyclohexanone with propylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the spiro structure. The process involves:
- The intermediate then reacts with ethylene oxide to form the final spiro compound.
Cyclohexanone: reacting with to form an intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
4-Propyl-1-oxa-4-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4-Propyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A similar spiro compound without the propyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with different ring structures.
Uniqueness
4-Propyl-1-oxa-4-azaspiro[4.5]decane is unique due to the presence of the propyl group, which can influence its chemical properties and interactions. This makes it distinct from other spiro compounds and potentially more suitable for specific applications.
Properties
CAS No. |
74255-57-5 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-propyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NO/c1-2-8-12-9-10-13-11(12)6-4-3-5-7-11/h2-10H2,1H3 |
InChI Key |
JFIXPSSWBIAZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)
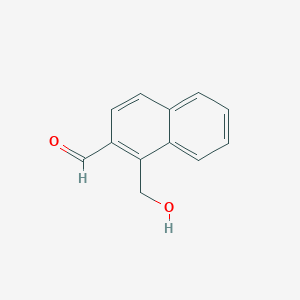

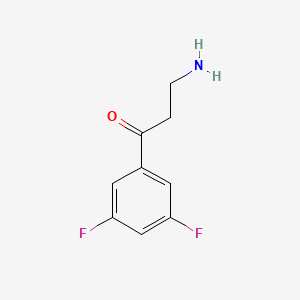

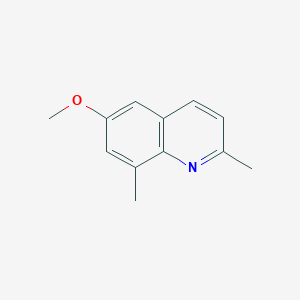

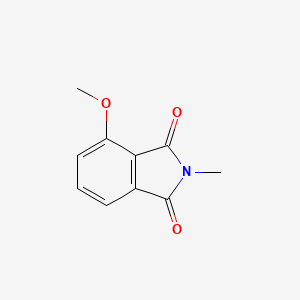
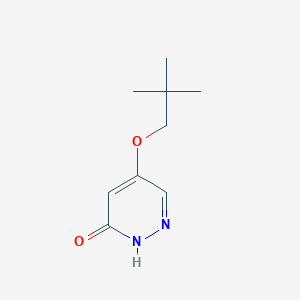
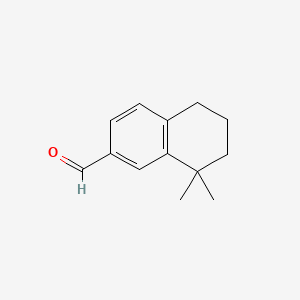
![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
